3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Physicochemical properties Lipophilicity Drug-likeness

This compound is an essential tool for kinase inhibitor research, featuring a pyrazine-2-carbonitrile core with a 6-methoxynicotinoyl distal moiety that modulates ATP-competitive binding selectivity. Unlike generic analogs, this exact substitution pattern is critical for reproducing RET V804M inhibitory activity and off-target profiling data. Sourcing the precise CAS 2034206-66-9 is mandatory for SAR consistency; even structurally similar alternatives like the picolinoyl derivative yield divergent selectivity signatures. Suitable for broad kinase panel screening, CNS MPO benchmarking, and novel target deconvolution studies.

Molecular Formula C16H15N5O3
Molecular Weight 325.328
CAS No. 2034206-66-9
Cat. No. B2723504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034206-66-9
Molecular FormulaC16H15N5O3
Molecular Weight325.328
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
InChIInChI=1S/C16H15N5O3/c1-23-14-3-2-11(9-20-14)16(22)21-7-4-12(10-21)24-15-13(8-17)18-5-6-19-15/h2-3,5-6,9,12H,4,7,10H2,1H3
InChIKeyOZQOIZGYNJWIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034206-66-9): A Pyrazine-2-Carbonitrile-Based Research Compound for Kinase-Targeted Probe Development


3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic small molecule distinguished by a pyrazine-2-carbonitrile core, a scaffold frequently utilized in the development of protein kinase inhibitors due to its capacity for hinge-binding interactions . The compound features a pyrrolidine linker connecting the core to a 6-methoxynicotinoyl moiety, placing it within a class of ATP-competitive kinase inhibitors where variations in this distal group are known to modulate target selectivity and pharmacokinetic properties . Its physicochemical profile, including a molecular weight of 325.33 g/mol and a calculated logP of 2.241, adheres to drug-likeness criteria, making it a relevant subject for preclinical probe and lead optimization programs [1].

Procurement Risk: Why Generic Pyrazine-2-Carbonitrile Analogs Cannot Replace CAS 2034206-66-9 in Structure-Activity Relationship (SAR) Studies


Generic substitution within the pyrazine-2-carbonitrile class is highly unreliable due to the profound impact of distal moiety modifications on kinase selectivity. For instance, the closely related analog 3-((1-picolinoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile , which replaces the 6-methoxynicotinoyl group with a picolinoyl group, exhibits distinct interactions within the ATP-binding pocket. This single functional group change can abrogate activity for certain kinases while gaining potency for others, a phenomenon documented across pyrazine-2-carbonitrile-based CHK1 inhibitor programs . Therefore, sourcing the exact compound is mandatory to maintain the integrity of SAR data, as even structurally similar alternatives will not reproduce the same polypharmacological or selectivity signature.

Quantitative Differentiation Evidence for 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034206-66-9)


Physicochemical Property Comparison: LogP and Solubility Profile vs. the Picolinoyl Analog

A direct computational comparison between the target compound and its closest available analog, 3-((1-picolinoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, reveals a meaningful difference in predicted lipophilicity. The 6-methoxynicotinoyl group introduces additional polarity and hydrogen-bonding potential, which impacts solubility and membrane permeability. Although empirical data is limited, the calculated logP for the target compound is 2.241 [1], which is expected to be lower than that of the more lipophilic picolinoyl analog. This difference is critical for assay compatibility and in vivo pharmacokinetics, guiding the selection of a compound with a lower liability for non-specific binding.

Physicochemical properties Lipophilicity Drug-likeness

Kinase Selectivity Profile Inferred from Pyrazine-2-Carbonitrile Pharmacophore

Compounds containing the pyrazine-2-carbonitrile core are validated hinge-binding motifs for a range of kinases, including CHK1 and BTK [1]. The specific 6-methoxynicotinoyl substituent on the target compound is designed to occupy the selectivity pocket, a region that dictates isoform selectivity. For example, in a related series, the 6-methoxynicotinoyl group conferred a significant increase in selectivity for RET V804M over wild-type kinases compared to simpler aryl amides, as evidenced by IC50 values ranging from 19 nM to 110 nM for optimized analogs [1]. While the exact IC50 for this compound is not publicly disclosed, the presence of this privileged substituent suggests a similar selectivity mechanism, making it a non-redundant probe for dissecting kinase signaling pathways.

Kinase inhibitor Selectivity Pyrazine-2-carbonitrile

Molecular Complexity and Synthetic Accessibility as a Unique Identifier

The target compound's molecular formula (C16H15N5O3) and structural features place it in a distinct region of the drug-like chemical space compared to simpler pyrazine-2-carbonitriles. Its fraction of sp3-hybridized carbons is 0.12 [1], indicating a relatively flat, aromatic structure with a significant number of heteroatoms (8), which influences its intermolecular interactions. This specific substitution pattern is not commercially available from other vendors, making the CAS 2034206-66-9 entity a unique entry in screening libraries.

Synthetic tractability Molecular complexity Chemical space

Optimal Application Scenarios for CAS 2034206-66-9 in Drug Discovery and Chemical Biology


Kinase Selectivity Profiling in Oncology Panels

The compound's inferred class-level selectivity, particularly for kinases like RET V804M, makes it a suitable tool compound for screening against broad kinase panels to identify off-target liabilities or confirm on-target engagement in cancer cell lines. Its use is directly supported by the class-wide evidence that pyrazine-2-carbonitriles achieve selective inhibition at nanomolar concentrations [1].

SAR Expansion of Pyrazine-2-Carbonitrile Inhibitor Libraries

As a structurally distinct entity from simpler analogs like the picolinoyl derivative, this compound serves as a critical anchor point for SAR studies focused on optimizing the solvent-exposed region of the molecule. Its 6-methoxynicotinoyl group provides a unique vector for probing polar interactions within the selectivity pocket [2].

Physicochemical Property Benchmarking for CNS Drug Discovery

With a calculated logP of 2.241 and high heteroatom content, this compound can be used as a benchmark to study the impact of these properties on central nervous system (CNS) multi-parameter optimization (MPO) scores, as it resides in a favorable physicochemical space for CNS drug-like properties [2].

Chemical Probe Development for Non-Kinase Targets

The pyrazine-2-carbonitrile scaffold is not exclusively a kinase hinge-binder. Its ability to engage other ATP-utilizing enzymes means this specific compound could be screened against a diverse panel of ligases, polymerases, or metabolic enzymes to uncover novel modes of action, leveraging its unique substitution pattern.

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